

# Application Notes and Protocols for HPG1860 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **HPG1860**, a novel, non-bile acid Farnesoid X Receptor (FXR) agonist, in preclinical in vivo mouse models of Nonalcoholic Steatohepatitis (NASH).

### Introduction

**HPG1860** is a potent and selective full FXR agonist designed for the treatment of NASH and other liver-related metabolic diseases.[1][2] As a ligand-activated transcription factor, FXR is a key regulator of bile acid, lipid, and glucose homeostasis.[1][3][4] Activation of FXR signaling has been shown to be a promising therapeutic strategy for NASH by reducing liver inflammation, fibrosis, and steatosis.[1][4][5] **HPG1860** has demonstrated significant efficacy in preclinical mouse models of NASH, supporting its clinical development.[2][6]

## **Mechanism of Action: FXR Agonism**

**HPG1860** exerts its therapeutic effects by binding to and activating FXR, which is highly expressed in the liver and intestine.[1][3] This activation leads to the regulation of a cascade of target genes involved in metabolic pathways critical to the pathophysiology of NASH. In the liver, FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol  $7\alpha$ -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[7][8] In the intestine, FXR activation stimulates the release of Fibroblast



Growth Factor 15 (FGF15; the mouse ortholog of human FGF19), which also suppresses CYP7A1 expression in the liver.[3][4] Furthermore, FXR activation plays a role in reducing fat accumulation in the liver by inhibiting the expression of genes involved in lipogenesis and promoting fatty acid oxidation.[4][8]



Click to download full resolution via product page

Figure 1: HPG1860 Signaling Pathway

## **Quantitative Data Summary**



The following tables summarize the key quantitative data from preclinical in vivo mouse studies with **HPG1860**.

Table 1: Pharmacokinetics of HPG1860 in Mice

| Parameter            | Value | Reference |
|----------------------|-------|-----------|
| Oral Bioavailability | 77.2% | [6]       |
| Plasma Clearance     | Low   | [6]       |

Table 2: Efficacy of **HPG1860** in a High-Fat Diet (HFD) + Carbon Tetrachloride (CCl4) Induced NASH Mouse Model

| Parameter                        | Control<br>(Vehicle) | HPG1860 (1<br>mg/kg)                  | HPG1860 (3<br>mg/kg)                  | HPG1860<br>(10 mg/kg)                 | Reference |
|----------------------------------|----------------------|---------------------------------------|---------------------------------------|---------------------------------------|-----------|
| Serum ALT<br>(U/L)               | Markedly<br>Elevated | Substantially<br>Decreased            | Substantially<br>Decreased            | Substantially<br>Decreased            | [6]       |
| Serum AST<br>(U/L)               | Markedly<br>Elevated | Substantially<br>Decreased            | Substantially<br>Decreased            | Substantially<br>Decreased            | [6]       |
| NAFLD<br>Activity Score<br>(NAS) | High                 | Statistically Significant Improvement | Statistically Significant Improvement | Statistically Significant Improvement | [6]       |
| Steatosis                        | Severe               | Dose-<br>dependent<br>Reduction       | Dose-<br>dependent<br>Reduction       | Complete<br>Clearance                 | [6]       |
| Inflammation                     | Significant          | Alleviated                            | Alleviated                            | Alleviated                            | [6]       |
| Fibrosis                         | Present              | Modest<br>Amelioration                | Modest<br>Amelioration                | Modest<br>Amelioration                | [6]       |

## **Experimental Protocols**

The following are detailed protocols for inducing NASH in mice and for the subsequent treatment with **HPG1860**.



## **Experimental Workflow**



Click to download full resolution via product page

Figure 2: Experimental Workflow

## Protocol 1: High-Fat Diet (HFD) Induced NASH Model

This model is suitable for studying the effects of **HPG1860** on hepatic steatosis and inflammation.

- 1. Animals and Housing:
- Species: Mouse
- Strain: C57BL/6J, male, 4-5 weeks old.[9]
- Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[9] Provide ad libitum access to food and water.
- Acclimatization: Allow a one-week acclimatization period before the start of the study.
- 2. NASH Induction:



- Diet: Feed mice a high-fat diet (e.g., D12492, 60% of kcal from fat) for a period of 12-24 weeks to induce obesity, hepatic steatosis, and mild inflammation.[9][10]
- Control Group: A control group should be fed a standard chow diet.

#### 3. **HPG1860** Treatment:

- Formulation: Prepare **HPG1860** in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
- Dosing: Administer **HPG1860** orally via gavage once daily at doses of 1, 3, and 10 mg/kg body weight.[6] The treatment duration can range from 4 to 12 weeks.
- Vehicle Control: The control group should receive the vehicle alone.

#### 4. Endpoint Analysis:

- Blood Collection: Collect blood via cardiac puncture at the end of the study for analysis of serum ALT, AST, triglycerides, and cholesterol.
- Liver Histology: Harvest the liver, weigh it, and fix a portion in 10% neutral buffered formalin for paraffin embedding. Stain liver sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning (NAFLD Activity Score).
- Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for subsequent RNA extraction and analysis of FXR target gene expression (e.g., SHP, BSEP, FGF15, CYP7A1) by qRT-PCR.

## Protocol 2: High-Fat Diet (HFD) + Carbon Tetrachloride (CCl4) Induced NASH Model

This model accelerates the progression to more severe NASH, including significant fibrosis.

- 1. Animals and Housing:
- Follow the same procedures as in Protocol 1.
- 2. NASH Induction:



- Diet: Feed mice a high-fat, high-sucrose, and high-cholesterol diet (Western diet).[1][11]
- CCl4 Administration: After an initial period on the high-fat diet (e.g., 8-12 weeks), administer a low dose of CCl4 (e.g., 0.2 μL/g body weight) via intraperitoneal injection once weekly to accelerate liver injury and fibrosis.[1][9][11] CCl4 should be diluted in a vehicle such as corn oil.
- Control Groups: Include a group on a normal diet receiving vehicle injections and a group on the high-fat diet receiving vehicle injections.

#### 3. **HPG1860** Treatment:

- Follow the same procedures for **HPG1860** formulation, dosing, and administration as in Protocol 1. Treatment can be initiated after the establishment of NASH and fibrosis.
- 4. Endpoint Analysis:
- In addition to the endpoints in Protocol 1, perform the following:
- Fibrosis Assessment: Stain liver sections with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition as a measure of fibrosis.[1][11]
- Hydroxyproline Assay: Quantify the total collagen content in the liver using a hydroxyproline assay.

### Conclusion

**HPG1860** is a promising therapeutic candidate for NASH with a well-defined mechanism of action as an FXR agonist. The protocols outlined above provide a framework for evaluating the efficacy of **HPG1860** in established and relevant in vivo mouse models of NASH. The provided quantitative data and diagrams offer a clear summary of the expected outcomes and the underlying signaling pathways. These resources are intended to facilitate further preclinical research and development of **HPG1860** and other FXR agonists for the treatment of liver diseases.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 2. HEPAGENE [hepagene.com]
- 3. FXR signaling in the enterohepatic system PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepagene Therapeutics Reports Positive Top-line Results for Phase 2a RISE Study of FXR Agonist HPG1860 in Patients with NASH - BioSpace [biospace.com]
- 6. HPG-1860 demonstrates promising preclinical activity in models of NASH | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Activation of Nrf2 and FXR via Natural Compounds in Liver Inflammatory Disease PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyagen.com [cyagen.com]
- 10. Lessons from Mouse Models of High-Fat Diet-Induced NAFLD [mdpi.com]
- 11. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for HPG1860 in In Vivo Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614967#hpg1860-protocol-for-in-vivo-mouse-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com